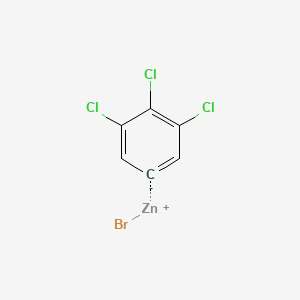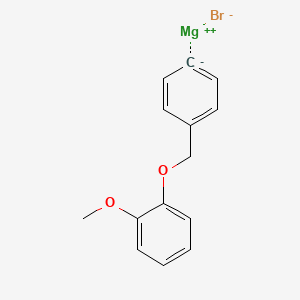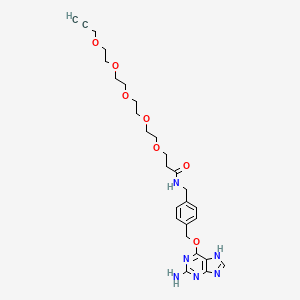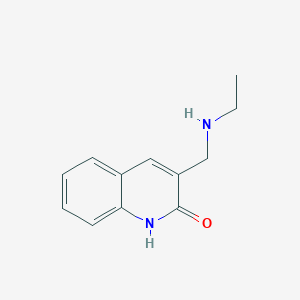
(2-(4-(t-Butoxycarbonyl)piperaZin-1-yl)pyrimidin-5-yl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the tert-butoxycarbonyl group provides protection to the piperazine moiety, making it a versatile intermediate in the synthesis of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2-chloropyrimidine and 4-(tert-butoxycarbonyl)piperazine.
Metalation: The pyrimidine derivative is then subjected to metalation using a zinc reagent, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran. This step is often carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide undergoes several types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are often used as catalysts in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize organozinc intermediates.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products
The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide is used as a building block in the synthesis of heterocyclic compounds and natural product analogs. Its ability to form carbon-carbon bonds makes it invaluable in the construction of complex molecular architectures.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize potential drug candidates. The piperazine moiety is a common pharmacophore in many bioactive molecules, and the pyrimidine core is found in various nucleoside analogs and kinase inhibitors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The zinc moiety facilitates the transmetalation step, where the organic group is transferred to the palladium catalyst. This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc chloride: Similar in structure but with a chloride instead of a bromide.
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc iodide: Similar in structure but with an iodide instead of a bromide.
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)magnesium bromide: Similar in structure but with a magnesium instead of a zinc.
Uniqueness
The uniqueness of (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide lies in its balance of reactivity and stability. The zinc bromide moiety provides a good balance between nucleophilicity and stability, making it suitable for a wide range of synthetic applications. Additionally, the tert-butoxycarbonyl group offers protection to the piperazine ring, allowing for selective reactions at other sites.
Propiedades
Fórmula molecular |
C13H19BrN4O2Zn |
|---|---|
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
bromozinc(1+);tert-butyl 4-(5H-pyrimidin-5-id-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19N4O2.BrH.Zn/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-14-5-4-6-15-11;;/h5-6H,7-10H2,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
COHUHEOWUUFCLP-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=[C-]C=N2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)
![1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14885101.png)

![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)

![2-(4-ethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14885113.png)
![N-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14885121.png)

![4-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14885140.png)




